2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyridin-2-yl-1-pyridin-4-yl-propan-1-one is a heterocyclic compound that features two pyridine rings attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-yl-1-pyridin-4-yl-propan-1-one can be achieved through several methods. One common approach involves the condensation of pyridine-2-carbaldehyde with pyridine-4-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-pyridin-2-yl-1-pyridin-4-yl-propan-1-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-pyridin-2-yl-1-pyridin-4-yl-propan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, electrophiles
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
2-pyridin-2-yl-1-pyridin-4-yl-propan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-pyridin-2-yl-1-pyridin-4-yl-propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-pyridin-2-yl-propan-2-one: Similar structure but lacks the second pyridine ring.
2-(1H-Imidazol-2-yl)pyridine: Contains an imidazole ring instead of the second pyridine ring.
6-(2-Quinolin-2-yl)propan-2-ylpyridin-2-ol: Contains a quinoline ring instead of the second pyridine ring.
Uniqueness
2-pyridin-2-yl-1-pyridin-4-yl-propan-1-one is unique due to the presence of two pyridine rings, which confer distinct electronic and steric properties
Properties
CAS No. |
6312-08-9 |
---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-pyridin-2-yl-1-pyridin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H12N2O/c1-10(12-4-2-3-7-15-12)13(16)11-5-8-14-9-6-11/h2-10H,1H3 |
InChI Key |
RXIQIWCMEYWGSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.